![molecular formula C16H22N2O B1526733 cyclopropyl-[1-(3-méthoxy-propyl)-1H-indol-3-ylméthyl]-amine CAS No. 897949-12-1](/img/structure/B1526733.png)
cyclopropyl-[1-(3-méthoxy-propyl)-1H-indol-3-ylméthyl]-amine
Vue d'ensemble
Description
“cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to an indole structure (a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) via a methylene bridge (CH2). The indole ring is substituted at the 1-position with a 3-methoxypropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the indole ring, and the attachment of the 3-methoxypropyl group. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . The indole ring could potentially be formed through a Fischer indole synthesis or a Bartoli indole synthesis. The 3-methoxypropyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl ring, the indole ring, and the 3-methoxypropyl group. The cyclopropyl group is a three-membered carbon ring, which introduces a significant amount of ring strain and can affect the reactivity of the compound . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions. The indole ring, being aromatic, can undergo electrophilic aromatic substitution reactions. The 3-methoxypropyl group could potentially undergo reactions at the methoxy group, such as demethylation, or at the terminal carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the cyclopropyl group, the indole ring, and the 3-methoxypropyl group would all influence its properties .Applications De Recherche Scientifique
Activité Antivirale
Les dérivés indoliques ont été rapportés comme possédant une activité antivirale . Par exemple, certains dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylate substitués ont montré une activité inhibitrice contre le virus de la grippe A .
Activité Anti-inflammatoire
Les dérivés indoliques ont également été trouvés pour avoir des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des conditions caractérisées par une inflammation.
Activité Anticancéreuse
Les dérivés indoliques ont montré un potentiel dans le domaine de l'oncologie . Par exemple, certains dérivés de N-((1-méthyl-1H-indol-3-yl)méthyl)-N-(3,4,5-triméthoxyphényl)acétamide ont été trouvés pour inhiber la polymérisation de la tubuline, qui est un processus clé dans la division cellulaire . Cela les rend potentiellement agents pour le développement de nouveaux médicaments anticancéreux.
Activité Anti-VIH
Les dérivés indoliques ont été trouvés pour posséder une activité anti-VIH . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements pour le VIH/SIDA.
Activité Antioxydante
Les dérivés indoliques ont été trouvés pour posséder une activité antioxydante . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement des maladies causées par le stress oxydatif.
Activité Antimicrobienne
Les dérivés indoliques ont été trouvés pour posséder une activité antimicrobienne . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux agents antimicrobiens.
Activité Antituberculeuse
Les dérivés indoliques ont été trouvés pour posséder une activité antituberculeuse . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements pour la tuberculose.
Activité Antidiabétique
Les dérivés indoliques ont été trouvés pour posséder une activité antidiabétique . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements pour le diabète.
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(3-methoxypropyl)indol-3-yl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-19-10-4-9-18-12-13(11-17-14-7-8-14)15-5-2-3-6-16(15)18/h2-3,5-6,12,14,17H,4,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQDSFRQHLQIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C2=CC=CC=C21)CNC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


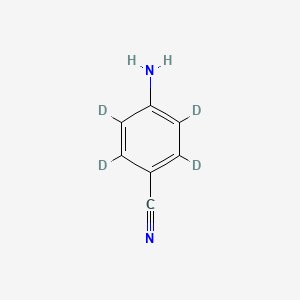
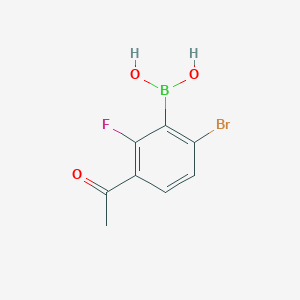
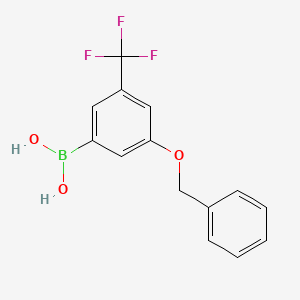
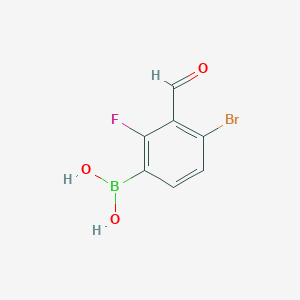
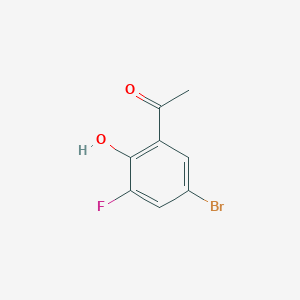
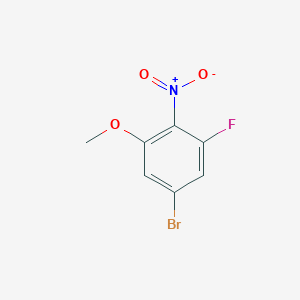

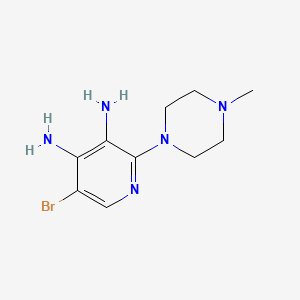
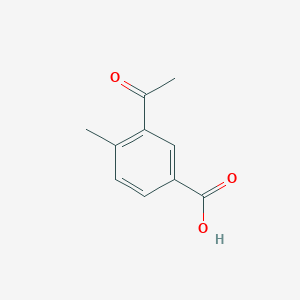

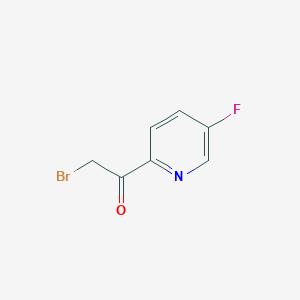
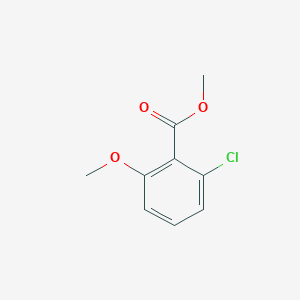
![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)

